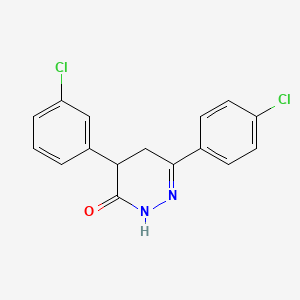

4-(3-chlorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Description

4-(3-Chlorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a dihydropyridazinone derivative featuring two distinct chlorophenyl substituents at the 3- and 4-positions of the pyridazinone core. This compound belongs to a class of molecules extensively studied for cardiovascular activities, including antiplatelet aggregation, phosphodiesterase (PDE) III inhibition, and vasodilation .

Properties

IUPAC Name |

5-(3-chlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O/c17-12-6-4-10(5-7-12)15-9-14(16(21)20-19-15)11-2-1-3-13(18)8-11/h1-8,14H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDYBQDMWCAHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NN=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde and 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediates. These intermediates then undergo cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired pyridazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

4-(3-chlorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

PDE III Inhibitors and Positive Inotropic Agents

Pyridazinones with 6-aryl substitutions are prominent PDE III inhibitors, enhancing cardiac contractility by elevating cAMP levels. Key comparisons include:

- CI-930 (CAS 86798-59-6) : A 6-[4-(1H-imidazol-1-yl)phenyl] derivative with selective PDE III inhibition (ED₅₀: 0.6 µM) and potent vasodilatory effects. Its para-substituted imidazole group enhances target selectivity .

- MCI-154: Features a 4-pyridinylamino phenyl group at C-6, exhibiting strong antiplatelet (IC₅₀: 0.36 µM) and cardiotonic activity via PDE III inhibition .

- However, empirical data are lacking .

Table 1: PDE III Inhibitors and Structural Features

Antiplatelet Agents

Chlorophenyl substitutions are critical for antiplatelet activity. Notable examples include:

- Compound 97a : A 4-chloroacetamido phenyl derivative with IC₅₀: 0.03 µM, 12-fold more potent than MCI-154. The chloroacetamido group enhances hydrophobic binding .

- Thota et al. Derivatives: 6-(4-substituted-amino)phenyl analogs showed significant inhibition of ADP-induced platelet aggregation, with activity correlating with substituent size (Van der Waals volume) .

- Target Compound : The 3- and 4-chlorophenyl groups likely improve platelet inhibition by increasing hydrophobicity and steric bulk, similar to compound 97a. However, the meta-chloro position may alter binding kinetics compared to para-substituted analogs .

Table 2: Antiplatelet Activity of Pyridazinones

| Compound | Substituents | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MCI-154 | 4-pyridinylamino phenyl | 0.36 | |

| Compound 97a | 4-chloroacetamido phenyl | 0.03 | |

| Target Compound | 3-Cl and 4-Cl phenyl | Not reported |

Structural-Activity Relationships (SAR)

- Chlorine Substitution : Para-chloro groups (e.g., CI-914, CI-930) optimize PDE III inhibition and vasodilation, while meta-chloro (as in the target compound) may influence off-target interactions .

- Dihydro Core : The 4,5-dihydro configuration is essential for maintaining planar geometry, facilitating enzyme binding .

- Hydrophobic Substituents : Larger substituents (e.g., chloro, methyl) enhance antiplatelet and hypotensive effects by improving membrane permeability and target affinity .

Hypotensive and Vasorelaxant Effects

- Gupta et al. Derivatives: 6-Aryl dihydropyridazinones with larger substituents (e.g., chloro, methyl) showed moderate hypotensive activity in rats, linked to Van der Waals interactions .

- Target Compound : Dual chloro groups may amplify vasorelaxant effects, though direct comparisons require pharmacological validation .

Biological Activity

The compound 4-(3-chlorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, drawing on diverse sources to present a comprehensive overview.

Chemical Structure

The chemical structure of 4-(3-chlorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone can be represented as follows:

Synthesis

Research has indicated various synthetic pathways for creating pyridazine derivatives. The synthesis typically involves the condensation of appropriate chlorinated phenyl derivatives with hydrazine and subsequent cyclization reactions. The detailed synthetic routes can vary based on the substituents on the phenyl rings and the desired biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridazine derivatives. For instance, compounds similar to 4-(3-chlorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone have shown promising results against various pathogens:

- Antifungal Activity : Certain derivatives have demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger.

- Antitubercular Activity : Compounds with similar structures have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results in vitro .

| Activity Type | Pathogen/Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 1.5 | |

| Antifungal | Aspergillus niger | 2.0 | |

| Antitubercular | Mycobacterium tuberculosis | 0.8 |

Anti-cancer Properties

The compound's structural features suggest potential anti-cancer activity. Studies involving related pyridazine derivatives have indicated:

- Inhibition of Cancer Cell Lines : In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.

- Mechanism of Action : The proposed mechanism includes the modulation of key signaling pathways involved in cell proliferation and apoptosis .

Case Studies

-

Case Study 1: Antifungal Evaluation

A study conducted by researchers evaluated a series of pyridazine derivatives for antifungal activity. The results indicated that modifications at the 4-position significantly enhanced activity against pathogenic fungi, with some compounds achieving IC50 values below 1 µM. -

Case Study 2: Cancer Cell Line Testing

Another investigation assessed the cytotoxic effects of several pyridazine derivatives on MCF-7 and A549 cell lines. The study revealed that specific substitutions on the phenyl rings led to increased potency, with some derivatives outperforming established chemotherapeutics.

Q & A

Q. What are the primary biological activities of this compound?

The compound exhibits cardioprotective , antiplatelet aggregation , and hypotensive activities. Its cardioprotective effects arise from selective inhibition of cyclic nucleotide phosphodiesterase III (PDE III), enhancing myocardial contractility . Antiplatelet activity is attributed to inhibition of collagen- and ADP-induced platelet aggregation, with potency up to 16,000 times greater than acetylsalicylic acid in vitro . Hypotensive effects are linked to structural features like 5-methyl substitution and para-chloro substituents, which enhance receptor interactions .

Q. What synthetic methodologies are commonly used for this compound and its analogs?

A key route involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. For example:

- Friedel-Crafts acylation of aniline derivatives with succinic anhydride yields γ-keto acids.

- Cyclization with hydrazine forms the dihydropyridazinone core . Modifications, such as introducing methyl groups at the 5-position, are achieved via alkylation or substitution reactions .

Q. What structural features enhance its pharmacological activity?

- 5-Methyl substitution : Increases PDE III inhibition and antiplatelet aggregation potency .

- Para-substituted aryl groups : Chlorine or cyano groups at the para position improve receptor binding and hypotensive activity .

- Hydrophobic substituents : Larger van der Waals volumes (e.g., chloroalkanoyl groups) enhance antiplatelet effects through hydrophobic interactions .

Advanced Research Questions

Q. How can pharmacokinetic challenges be addressed in experimental design?

- Reducing intrinsic sympathomimetic activity (ISA) : Disubstitution at the 2,3-positions or 4-position of the aryloxy ring lowers ISA while maintaining vasodilation .

- Prolonging duration : Introducing methyl groups (e.g., 5-methyl) or bulky substituents extends half-life by slowing metabolic clearance .

- Bioavailability optimization : Formulation strategies, such as salt formation (e.g., monoethylmaleate) or nanoparticle delivery, improve solubility .

Q. How do contradictory data on substituent effects inform SAR studies?

- Hydrophobic substituents : While larger substituents enhance antiplatelet activity (via hydrophobic interactions), they show only moderate correlation with hypotensive effects, suggesting distinct receptor targets for each activity .

- Steric effects : 2-Methyl substitution in SK&F 95018 reduces ISA but may limit PDE III binding affinity, requiring trade-offs in activity .

Q. What strategies are used to resolve conflicting in vitro vs. in vivo efficacy?

- Ex vivo platelet aggregation assays : Validate in vitro antiplatelet data in rat models to account for metabolic differences .

- Dual-activity profiling : Compounds like SK&F 95018 are screened for both PDE III inhibition (isolated rat atria) and β-adrenoceptor antagonism (aortic ring assays) to balance cardiotonic and vasodilatory effects .

Q. How is computational modeling applied to structural optimization?

- 5-Point pharmacophore model : Used to design derivatives that inhibit cAMP phosphodiesterase by aligning hydrogen bond donors/acceptors and hydrophobic regions .

- Docking studies : Predict interactions with PDE III or platelet receptors, guiding substitutions (e.g., 4-pyridyl groups in MCI-154 enhance binding to cardiac targets) .

Methodological Insights

-

Key assays :

- PDE III inhibition : Measured via cAMP hydrolysis in myocardial homogenates .

- Antiplatelet activity : ADP- or collagen-induced aggregation in human platelet-rich plasma .

- In vivo hypotensive effects : Mean arterial pressure (MAP) reduction in normotensive rats .

-

Data interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.